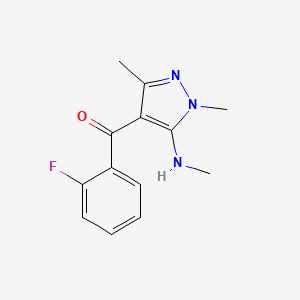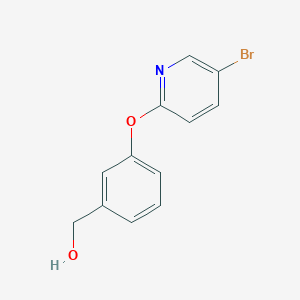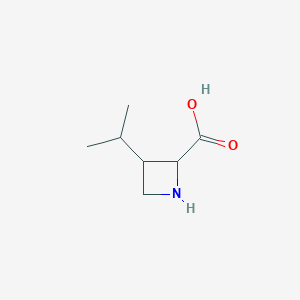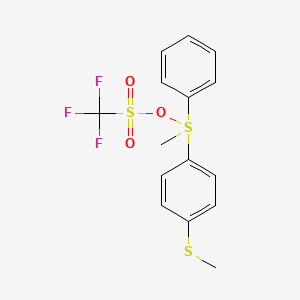
Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethanesulfonate group, which is often used in organic synthesis due to its excellent leaving group ability. The compound’s structure includes a phenyl ring substituted with a methylthio group and a trifluoromethanesulfonate group, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(methylthio)phenylboronic acid with phenyl trifluoromethanesulfonate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines or alcohols under mild conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, alcohols, bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Corresponding amines or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate involves its ability to act as a leaving group in substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes it an excellent reagent for nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl trifluoromethanesulfonate: Similar in structure but lacks the methylthio group.
Methyl 4-hydroxyphenyl sulfide: Contains a hydroxyl group instead of the trifluoromethanesulfonate group.
Uniqueness
Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate is unique due to the combination of the methylthio and trifluoromethanesulfonate groups, which provide distinct reactivity and stability. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C15H15F3O3S3 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
[methyl-(4-methylsulfanylphenyl)-phenyl-λ4-sulfanyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H15F3O3S3/c1-22-12-8-10-14(11-9-12)23(2,13-6-4-3-5-7-13)21-24(19,20)15(16,17)18/h3-11H,1-2H3 |
InChI-Schlüssel |
MULHOHJEFXGPJR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)S(C)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


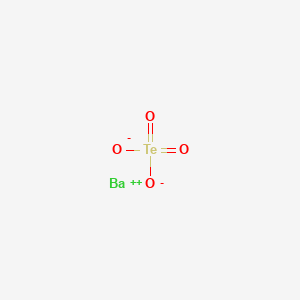

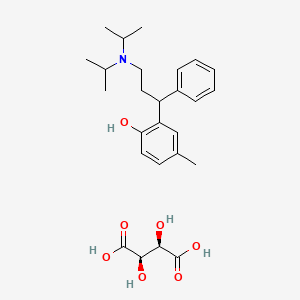

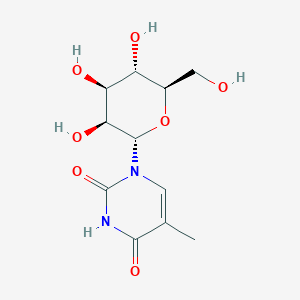

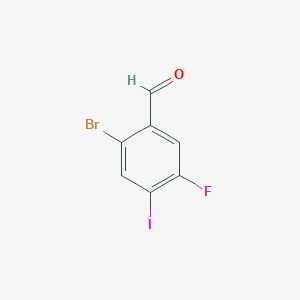

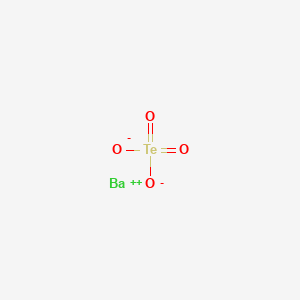
![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
